Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate
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Overview
Description
Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of an iodine atom at the 5-position, a methyl group at the 1-position, and a carboxylate ester group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the iodine atom: The iodination of the pyrazole ring can be carried out using iodine or iodine monochloride in the presence of an oxidizing agent.
Esterification: The carboxylate ester group can be introduced through the reaction of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield the corresponding azide derivative, while Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the carboxylate ester group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-1-(2-methylpropyl)pyrazole-3-carboxylate
- Methyl 5-chloro-1-(2-methylpropyl)pyrazole-3-carboxylate
- Methyl 5-fluoro-1-(2-methylpropyl)pyrazole-3-carboxylate
Uniqueness
Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can result in different chemical and biological properties.
Properties
IUPAC Name |
methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-6(2)5-12-8(10)4-7(11-12)9(13)14-3/h4,6H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLXPWLTOXGHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C(=O)OC)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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